1-Dibenzofurancarboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8O3 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
dibenzofuran-1-carboxylic acid |
InChI |
InChI=1S/C13H8O3/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H,(H,14,15) |
InChI Key |
UZVGSSNIUNSOFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Dibenzofurancarboxylic Acid and Its Derivatives
Transition Metal-Catalyzed Approaches
Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and the synthesis of dibenzofurans is no exception. Rhodium and copper-based catalytic systems have proven particularly effective in forging the key C-C and C-O bonds required for the dibenzofuran (B1670420) core.
Rhodium-Catalyzed Intramolecular Ar-H/Ar-H Coupling Reactions
A notable advancement in the synthesis of 1-dibenzofurancarboxylic acid derivatives is the rhodium(III)-catalyzed intramolecular dehydrogenative coupling of 3-phenoxybenzoic acids. researchgate.netresearchgate.netoup.com This approach involves a double C-H bond cleavage at the 2- and 2'-positions of the starting material, facilitated by a rhodium catalyst. researchgate.netresearchgate.net
The proposed mechanism for this transformation hinges on the directing role of the carboxylic acid group. researchgate.netresearchgate.net The reaction is initiated by the coordination of the rhodium catalyst to the carboxylic acid. This is followed by a C-H activation at the 2-position of the benzoic acid ring to form a rhodacycle intermediate. Subsequently, a crucial 1,4-rhodium(III) migration from the initial aryl group to the phenoxy group occurs. This migration facilitates the second C-H activation at the 2'-position of the phenoxy ring. The final step involves reductive elimination, which forms the C-C bond and regenerates the active rhodium catalyst, yielding the dibenzofuran-1-carboxylic acid product. This process is characterized by its high regioselectivity, driven by the directing effect of the carboxyl group. researchgate.netresearchgate.netoup.com
The rhodium-catalyzed intramolecular Ar-H/Ar-H coupling demonstrates a considerable scope for the synthesis of various dibenzofuran-1-carboxylic acid derivatives. The reaction is tolerant of substrates bearing both electron-donating and electron-withdrawing groups on the aromatic rings. For instance, methyl and chloro-substituted 3-phenoxybenzoic acids undergo the cyclization smoothly to afford the corresponding substituted dibenzofuran-1-carboxylic acids in good yields. researchgate.net Furthermore, this methodology has been successfully extended to the construction of more complex, related tetra- and pentacyclic frameworks. researchgate.netresearchgate.netresearchgate.net
| Substrate (3-Phenoxybenzoic Acid Derivative) | Product (Dibenzofuran-1-carboxylic Acid Derivative) | Yield (%) |
|---|---|---|
| 3-Phenoxybenzoic acid | Dibenzofuran-1-carboxylic acid | 85 |
| 4'-Methyl-3-phenoxybenzoic acid | 7-Methyldibenzofuran-1-carboxylic acid | 82 |
| 4-Methyl-3-phenoxybenzoic acid | 9-Methyldibenzofuran-1-carboxylic acid | 78 |
| 4'-Chloro-3-phenoxybenzoic acid | 7-Chlorodibenzofuran-1-carboxylic acid | 75 |
Mechanistic Investigations of 1,4-Rhodium(III) Migration
Copper-Catalyzed Deborylative Ring Contraction
An alternative and efficient strategy for the synthesis of dibenzofurans involves a copper-catalyzed deborylative ring contraction of dibenzoxaborins. researchgate.netresearchgate.netacs.org This method is distinguished by its mild reaction conditions, often proceeding under an aerobic atmosphere, and its broad applicability to a wide range of substrates. researchgate.net
The proposed mechanism for the copper-catalyzed deborylative ring contraction initiates with the copper catalyst mediating the transformation of the dibenzoxaborin. While the precise mechanistic details are still under investigation, it is believed that the reaction proceeds through a copper-mediated oxidation of the dibenzoxaborin. This is followed by a rearrangement and subsequent extrusion of the boron moiety, leading to the formation of the dibenzofuran ring system. The use of an aerobic atmosphere suggests that molecular oxygen may play a role as a terminal oxidant in the catalytic cycle. researchgate.net
A significant advantage of the copper-catalyzed deborylative ring contraction is its extensive substrate scope and high functional group tolerance. researchgate.netresearchgate.netacs.org The reaction accommodates a variety of substituents on the dibenzoxaborin precursor, including both electron-donating and electron-withdrawing groups. This allows for the synthesis of a diverse library of substituted dibenzofurans. The mild conditions ensure the preservation of sensitive functional groups, enhancing the synthetic utility of this method. researchgate.netacs.org The ready availability of various dibenzoxaborins further broadens the applicability of this transformation for the regiodivergent synthesis of dibenzofurans. researchgate.net
| Dibenzoxaborin Substrate | Dibenzofuran Product | Yield (%) |
|---|---|---|
| Unsubstituted Dibenzoxaborin | Dibenzofuran | 95 |
| 2-Methyldibenzoxaborin | 1-Methyldibenzofuran (B1607422) | 92 |
| 4-Methoxydibenzoxaborin | 3-Methoxydibenzofuran | 88 |
| 2-Chlorodibenzoxaborin | 1-Chlorodibenzofuran | 85 |
| 4-Fluorodibenzoxaborin | 3-Fluorodibenzofuran | 90 |
Mechanistic Pathways of Copper-Mediated Transformations
Palladium-Catalyzed Reactions
Palladium catalysis stands as a cornerstone in the synthesis of dibenzofurans, offering a versatile and efficient toolkit for the formation of the key C-C and C-O bonds that define the tricyclic structure. acs.orgresearchgate.net
Palladium-catalyzed reactions have been extensively applied to the synthesis of dibenzofurans and their derivatives through several strategic approaches. One common method involves the intramolecular C-H activation/C-O cyclization of diaryl ethers. acs.orgresearchgate.net This process, often facilitated by a Pd(0)/Pd(II) catalytic cycle and employing an oxidant like air, allows for the direct formation of the dibenzofuran core from readily available precursors. acs.org The reaction can tolerate a variety of functional groups, making it a versatile tool for creating substituted dibenzofurans. acs.orgresearchgate.net
Another significant strategy is the intramolecular coupling of 2-arylphenols. researchgate.net This approach focuses on forming the C-O bond to complete the furan (B31954) ring. For instance, o-iodophenols can be reacted with silylaryl triflates in the presence of a palladium catalyst to yield dibenzofurans. acs.org Furthermore, palladium catalysts are crucial in one-pot procedures that combine multiple steps, such as a Negishi cross-coupling followed by an intramolecular nucleophilic aromatic substitution (SNAr), to assemble the dibenzofuran structure from simpler starting materials like fluoroarenes and 2-bromophenyl acetates. acs.org Microwave-assisted, ligand-free palladium-catalyzed intramolecular aryl-aryl cross-coupling has also been shown to be an efficient method for synthesizing dibenzofurans. researchgate.net
Recent advancements have also explored decarbonylative coupling reactions of aromatic esters to synthesize dibenzofurans. acs.org Additionally, palladium-catalyzed carboxylation of C-H bonds presents a direct route to introduce a carboxylic acid group onto the dibenzofuran skeleton. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of Dibenzofuran Derivatives
| Starting Materials | Catalyst System | Reaction Type | Product | Ref |
|---|---|---|---|---|
| Diaryl ether | Pd(OAc)₂ / Air | C-H Activation/C-O Cyclization | Substituted Dibenzofuran | acs.org |
| o-Iodophenol, Silylaryl triflate | Pd Catalyst | Cross-Coupling/Cyclization | Substituted Dibenzofuran | acs.org |
| Fluoroarene, 2-Bromophenyl acetate | Pd(dba)₂ / XPhos | Negishi Coupling/SNAr | Substituted Dibenzofuran | acs.org |
| 2-Bromophenol, Aryl halide | Pd(OAc)₂ (ligand-free) | SNAr/Aryl-Aryl Coupling (Microwave) | Substituted Dibenzofuran | researchgate.net |
| 3-Phenoxybenzoic acids | Rhodium(III) catalyst | Intramolecular Ar-H/Ar-H Coupling | Dibenzofuran-1-carboxylic acid | researchgate.netnii.ac.jp |
In Negishi cross-coupling reactions for dibenzofuran synthesis, bulky and electron-rich phosphine (B1218219) ligands like XPhos have been shown to be effective. acs.org These ligands stabilize the palladium(0) species and facilitate the oxidative addition and reductive elimination steps. Catalyst loading is another crucial parameter to optimize; in some cases, catalyst loadings as low as 1 mol% have been successfully employed. acs.org
The development of ligand-free palladium-catalyzed systems, particularly under microwave irradiation, represents a significant advancement in catalyst optimization. researchgate.net These methods offer advantages in terms of cost, simplicity, and reduced contamination of the product with ligand-derived impurities. The optimization process also involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), bases, and solvents to achieve the highest possible yields and reaction rates. acs.org The development of mono-N-protected amino acid (MPAA) ligands has been instrumental in enabling challenging C(sp³)–H acyloxylation reactions using practical oxidants like tert-butyl hydrogen peroxide (TBHP). nih.gov
Applications in Dibenzofuran and Derivative Synthesis
Organometallic Approaches
Organometallic reagents provide powerful and often complementary methods to transition-metal catalysis for the synthesis of this compound and its derivatives. These approaches typically involve the use of highly reactive alkali metal compounds to facilitate metallation and subsequent functionalization.
Alkali metal-mediated metallation is a potent strategy for the deprotonation of otherwise unreactive C-H bonds in aromatic systems like dibenzofuran. researchgate.net This process involves the use of strong bases, often organolithium reagents or synergic mixtures of alkali metals with other metals like zinc or magnesium, to generate a carbanion. researchgate.netrsc.org This highly nucleophilic species can then be trapped with an electrophile, such as carbon dioxide, in a carbonation step to introduce a carboxylic acid group.
The reaction of an organometallic reagent, like a Grignard or organolithium reagent, with carbon dioxide is a classic and effective method for the synthesis of carboxylic acids. libretexts.orgmsu.edu The organometallic carbon acts as a nucleophile, attacking the electrophilic carbon of CO₂. A subsequent acidic workup protonates the resulting carboxylate salt to yield the carboxylic acid. This method has been historically significant, with early examples showing the synthesis of benzoic acid from the reaction of organometallic compounds with carbon dioxide. acs.org
For the synthesis of this compound, this would involve the regioselective metallation of dibenzofuran at the 1-position, followed by quenching the resulting organometallic intermediate with CO₂. The regioselectivity of the initial metallation is a critical factor and can often be directed by substituents already present on the dibenzofuran ring.
An alternative route to this compound involves the oxidation of a corresponding methyl-substituted dibenzofuran, such as 1-methyldibenzofuran. The oxidation of aryl methyl groups to carboxylic acids is a fundamental transformation in organic synthesis. google.com
Various oxidizing agents can be employed for this purpose. A common and powerful reagent is potassium permanganate (B83412) (KMnO₄), which can oxidize alkyl chains on an aromatic ring to a carboxylic acid group. mnstate.edu Other methods include the use of vanadium pentoxide or manganese dioxide in sulfuric acid, which are particularly effective for oxidation-resistant aryl methyl groups. google.com The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve the desired transformation without degrading the dibenzofuran core. google.com This approach is contingent on the availability of the corresponding methylated dibenzofuran precursor.
Alkali Metal-Mediated Metallation and Carbonation Reactions
Oxygen-Iodine Exchange Reactions
A novel and efficient approach to the synthesis of dibenzofuran derivatives involves an oxygen-iodine exchange mechanism. This strategy has been successfully employed in the copper-catalyzed cyclization of cyclic diaryliodonium salts in the presence of water. acs.orgnih.gov
In this reaction, water serves as the source of the oxygen atom that ultimately forms the ether linkage in the dibenzofuran product. acs.org The proposed mechanism suggests that an oxygen-iodine exchange process is a key step. acs.org The reaction typically proceeds in the presence of a copper(I) catalyst and a suitable ligand. The process is believed to involve the oxidative addition of the cyclic diaryliodonium salt to the copper catalyst, followed by a ligand exchange with water. Subsequent reductive elimination and intramolecular cyclization lead to the formation of the dibenzofuran ring system. acs.org
This methodology has been shown to produce a variety of dibenzofuran derivatives in good to excellent yields. acs.orgnih.gov It represents a unique approach where the furan oxygen is sourced directly from the reaction medium, offering a distinct advantage over methods that require the pre-installation of an oxygen-containing precursor.
Synthesis from Cyclic Diaryliodonium Triflates
A highly efficient method for synthesizing the dibenzofuran skeleton involves the copper-catalyzed cyclization of cyclic diaryliodonium triflates. acs.orgnih.gov This approach utilizes water as a key reactant in an oxygen-iodine exchange process. The general reaction mechanism is proposed to initiate with the oxidative addition of the cyclic diaryliodonium salt to a Cu(I) species. acs.org This is followed by a ligand exchange with water and a subsequent reductive elimination to form a 2-[2′-iodophenyl]phenol intermediate, which then cyclizes to the dibenzofuran product. acs.org
Table 1: Synthesis of Substituted Dibenzofurans from Cyclic Diaryliodonium Triflates. acs.org
Illustrates the effect of substituents on the yield of dibenzofuran products via Cu-catalyzed cyclization.
| Product | R¹ Substituent | R² Substituent | Yield (%) |
|---|---|---|---|
| 2a | H | H | 85 |
| 2b | CH₃ | H | 92 |
| 2c | t-Bu | H | 95 |
| 2d | MeO | H | 90 |
| 2e | F | H | 81 |
| 2f | Cl | H | 78 |
Solvent Effects on Reaction Efficiency
Solvent choice is a critical parameter that significantly impacts reaction efficiency, rates, and the stability of intermediates. wikipedia.org In the synthesis of dibenzofurans from cyclic diaryliodonium triflates, the solvent plays a direct mechanistic role. The use of water is not merely as a solvent but as the source of the oxygen atom for the furan ring, which was confirmed through isotope labeling studies using H₂¹⁸O. acs.org Control experiments demonstrated that when the reaction was conducted in dry methanol (B129727) (MeOH), the desired dibenzofuran product was not formed, highlighting the essential role of water in the oxygen-iodine exchange pathway. acs.org
The polarity of the solvent system can dramatically influence reaction outcomes. nih.gov Solvents affect the solubility of reactants and catalysts and can stabilize charged intermediates or transition states. wikipedia.org In catalyst-driven reactions, solvent polarity can impact the dispersion of the active catalytic species, which in turn affects catalyst activity and product yield. nih.gov For instance, in many transition-metal-catalyzed reactions, a shift from a protic solvent to an aprotic one, or a change in dielectric constant, can alter the reaction mechanism and rate. wikipedia.org While the copper-catalyzed synthesis of dibenzofurans specifically requires water, the principles of solvent effects are broadly applicable in optimizing other synthetic routes where solvent-solute interactions like hydrogen bonding and dipole-dipole forces can be leveraged to control reaction pathways. wikipedia.org
Strategic Syntheses of Tricyclic and Tetracyclic Systems
The synthesis of more complex molecules where the dibenzofuran moiety is part of a larger tricyclic or tetracyclic framework requires robust and strategic multistep reaction sequences.
Multistep Reaction Sequences for Functionalized Dibenzofurans
The construction of functionalized, fused dibenzofuran systems often involves tandem or cascade reactions that build molecular complexity in a single pot. One such strategy is a tandem one-pot reaction involving a Sonogashira coupling followed by a 6-endo-dig lactonization. mdpi.com This sequence can be used to synthesize tricyclic lactones from a starting material like 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid and various terminal alkynes. mdpi.com
Another powerful multistep process for preparing substituted dibenzofurans is the palladium-catalyzed cross-coupling of appropriately substituted aryl iodides and alkynes. acs.org The proposed mechanism for this transformation involves several sequential steps:
Carbopalladation: The palladium catalyst facilitates the addition of the aryl group to the alkyne. acs.org
Vinylic to Aryl Palladium Migration: A key heteroatom-directed migration of the palladium complex occurs. acs.org
Ring Closure: The final dibenzofuran ring is formed through an intramolecular arylation or a Mizoroki-Heck type reaction. acs.org
These sequences allow for the assembly of highly substituted dibenzofuran cores that can serve as intermediates for more complex tetracyclic natural products.
Regioselective and Stereoselective Synthesis Methodologies
Achieving high regioselectivity and stereoselectivity is a formidable challenge in the synthesis of complex organic molecules. A highly effective approach involves the use of directing groups to control C-H activation. mdpi.com For the synthesis of tetracyclic lactone systems, a Rh(III)-catalyzed formal [4+2] cycloaddition between a carboxylic acid-containing substrate and an internal alkyne has been successfully employed. mdpi.com In this reaction, the carboxylic acid group acts as an internal directing group, guiding the catalyst to a specific C-H bond for activation, thus ensuring high regioselectivity in the formation of the new ring. mdpi.com
Another advanced methodology for controlling selectivity is the nickel-catalyzed reductive coupling of unsymmetrical internal alkynes. semanticscholar.orgrsc.org This strategy utilizes a hemilabile directing group to overcome the challenges of controlling self-dimerization and cross-coupling, as well as stereo- and regioselectivity. semanticscholar.orgrsc.org This method enables the rapid synthesis of synthetically challenging, highly substituted conjugated dienes, which can be precursors to or part of complex heterocyclic systems like functionalized dibenzofurans. rsc.org These methods demonstrate the power of modern catalytic systems to precisely control the three-dimensional architecture of molecules. semanticscholar.org
Table 2: Rh(III)-Catalyzed Synthesis of Tetracyclic Lactones. mdpi.com
Demonstrates the regioselective formal [4+2] cycloaddition between thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes.
| Product | Alkyne Partner (R¹-C≡C-R²) | Yield (%) |
|---|---|---|
| 7a | Ph-C≡C-Ph (Diphenylacetylene) | 85 |
| 7b | Et-C≡C-Et (3-Hexyne) | 72 |
| 7c | Ph-C≡C-Me (1-Phenyl-1-propyne) | 75 |
| 7d | (4-MeOPh)-C≡C-(4-MeOPh) | 82 |
| 7e | (4-FPh)-C≡C-(4-FPh) | 78 |
| 7f | Pr-C≡C-Pr (4-Octyne) | 50 |
Elucidation of Reaction Mechanisms in 1 Dibenzofurancarboxylic Acid Chemistry
Mechanistic Hypotheses and Computational Validation
The investigation of reaction mechanisms for 1-dibenzofurancarboxylic acid often begins with the formulation of plausible hypotheses, which are then rigorously tested through computational chemistry. fiveable.me These theoretical models provide deep insights into the energetics and geometries of molecules throughout a reaction.
Mechanistic Hypotheses: Hypotheses for reactions involving the dibenzofuran (B1670420) scaffold are diverse. For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction to form the dibenzofuran core, the mechanism is hypothesized to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govorganic-chemistry.org Another synthetic route, the superacid-promoted condensation of arenes, is proposed to involve electrophilic attack by a protonated quinone, followed by the cyclization of a carbocation intermediate. researchgate.net For modifications to the this compound molecule, standard electrophilic aromatic substitution mechanisms are often postulated, involving the formation of a sigma complex (Wheland intermediate).
Computational Validation: Density Functional Theory (DFT) is a powerful tool for validating these hypotheses. By modeling the potential energy surface, researchers can calculate the energies of reactants, products, intermediates, and transition states. fiveable.me For example, DFT calculations have been used to benchmark the transition states in the Suzuki-Miyaura reaction, providing an experimentally validated structure for the oxidative addition step. nih.gov Similarly, computational studies can examine the stability of carbocation intermediates proposed in superacid-promoted syntheses. researchgate.net These simulations help to confirm the most likely reaction pathway by identifying the one with the lowest activation energy barriers.
A hypothetical reaction pathway for the nitration of this compound can be modeled to predict regioselectivity and activation energies, guiding experimental efforts.
| Computational Method | Application in Mechanism Elucidation | Example Finding |
| Density Functional Theory (DFT) | Calculating energies of transition states and intermediates. nih.gov | Provides benchmarks for transition state structures in coupling reactions. nih.gov |
| Ab initio methods | Modeling potential energy surfaces and reaction pathways. fiveable.me | Simulates reaction coordinates to identify the lowest energy path. |
| Molecular Dynamics (MD) | Simulating solvent effects and molecular motion during a reaction. | Reveals the role of the solvent in stabilizing charged intermediates. |
Kinetic Studies and Rate Law Determinations
Kinetic studies are essential for quantitatively describing reaction rates and deriving the rate law, which is a mathematical expression linking the rate of a reaction to the concentration of its reactants. fiveable.melibretexts.org This experimental data provides critical evidence for a proposed mechanism.
Experimental Methods for Rate Determination: Several methods can be employed to monitor the progress of a reaction involving this compound. Spectroscopic techniques like UV-Vis or NMR spectroscopy can track the change in concentration of a reactant or product over time. fiveable.me The method of initial rates is a common approach where the reaction rate is measured at the very beginning of the reaction for several different initial reactant concentrations. libretexts.org By systematically varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to each reactant can be determined. libretexts.orgkhanacademy.org
Kinetic studies on the formation of complexes involving diazonium salts and electron-donating compounds have shown pseudo-first-order kinetics, where one reactant is in large excess. ekb.eg A similar approach could be used to study reactions of this compound.
| Experimental Data Point | [1-DFCA] (M) | [Reagent B] (M) | Initial Rate (M/s) |
| Experiment 1 | 0.010 | 0.010 | 2.0 x 10⁻⁵ |
| Experiment 2 | 0.020 | 0.010 | 4.0 x 10⁻⁵ |
| Experiment 3 | 0.010 | 0.020 | 8.0 x 10⁻⁵ |
This is a hypothetical data table to illustrate the method of initial rates.
Isotope Effects in Reaction Pathway Delineation
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. It involves measuring the change in reaction rate upon isotopic substitution at a specific atomic position. libretexts.org This effect arises from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break. libretexts.org
Primary Kinetic Isotope Effect (1° KIE): A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For instance, if a C-H bond on the aromatic ring of this compound is cleaved during the rate-limiting step of an electrophilic substitution, replacing the hydrogen (¹H) with deuterium (B1214612) (²H) would significantly slow down the reaction, resulting in a kH/kD value typically between 2 and 8. libretexts.org
Secondary Kinetic Isotope Effect (2° KIE): A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller (kH/kD is often close to 1) and provide information about changes in hybridization or the steric environment of the labeled position in the transition state.
Application in Dibenzofuran Chemistry: In the study of the Suzuki-Miyaura reaction, ¹³C KIEs have been used to gain insight into the transition structures of key steps under catalytic conditions. nih.gov A significant normal ¹³C KIE for the carbon atom attached to the leaving group is consistent with oxidative addition being the first irreversible step. nih.gov Similarly, studying reactions of this compound using deuterated solvents (e.g., D₂O) can reveal the involvement of proton transfers in the mechanism, known as a solvent isotope effect (SIE). mdpi.com
| Isotope Substitution | Type of KIE | Mechanistic Insight |
| H replaced by D at a reacting C-H bond | Primary (1°) | Indicates C-H bond cleavage is in the rate-determining step. |
| ¹²C replaced by ¹³C at the site of bond cleavage | Primary (1°) | Probes bonding changes at carbon in the rate-determining step. nih.gov |
| H replaced by D at a non-reacting position | Secondary (2°) | Reveals changes in hybridization or steric environment at the transition state. libretexts.org |
Identification of Key Intermediates and Transition States
A reaction mechanism is a sequence of elementary steps that often involve the formation of transient species known as intermediates and high-energy structures called transition states. fiveable.meyoutube.com Identifying these species is crucial for a complete understanding of the reaction pathway.
Intermediates: Intermediates are real chemical species that exist in a potential energy well between two transition states. youtube.com They have a finite, albeit often very short, lifetime. In the context of this compound chemistry, common intermediates include:
Carbocations: Positively charged carbon species, such as the Wheland intermediate in electrophilic aromatic substitution or carbocations formed in SN1 reactions. youtube.com
Carbanions: Negatively charged carbon species.
Radicals: Species with unpaired electrons, which can be involved in photoinduced cyclization reactions to form the dibenzofuran ring. acs.org
Organometallic Complexes: In palladium-catalyzed reactions, various Pd(0) and Pd(II) complexes are key intermediates in the catalytic cycle. organic-chemistry.org
Transition States: A transition state is a fleeting, maximum-energy configuration along the reaction coordinate that cannot be isolated. youtube.com It represents the energy barrier that must be overcome for a reaction to proceed. The structure of the transition state determines the reaction's activation energy and, therefore, its rate. While they cannot be observed directly, their properties can be inferred from kinetic data (like KIEs) and calculated using computational chemistry. nih.govyoutube.com
The identification of these species often relies on a combination of spectroscopic trapping at low temperatures and computational modeling to predict their structures and energies.
Comparative Analysis of Mechanistic Patterns in Organic Synthesis
The reaction mechanisms involving this compound can be understood by comparing them to well-established mechanistic patterns in organic synthesis. youtube.commasterorganicchemistry.com These fundamental patterns include addition, elimination, substitution, and rearrangement reactions.
Substitution Reactions: Nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS) are common on the dibenzofuran ring. The carboxylic acid group on this compound is an electron-withdrawing, deactivating group that will direct incoming electrophiles primarily to positions 3 and 7. The mechanism follows the standard pattern of forming a charged intermediate (a Wheland complex for EAS) followed by the restoration of aromaticity.
Coupling Reactions: Modern synthetic methods to construct or functionalize the dibenzofuran skeleton often rely on transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Involves an organoboron compound and an organic halide, proceeding through a Pd(0)/Pd(II) catalytic cycle. nih.gov
Ullmann Condensation: A copper-catalyzed reaction often used to form the central C-O-C ether linkage in dibenzofurans. organic-chemistry.org These catalytic cycles share common mechanistic steps like oxidative addition and reductive elimination, although the specific intermediates and kinetics can vary.
Cyclization Reactions: Photoinduced intramolecular cyclization offers a radical-based pathway to the dibenzofuran system. acs.org This contrasts with acid-catalyzed cyclizations, which proceed through cationic intermediates. researchgate.net
By comparing these patterns, chemists can predict how the 1-carboxylic acid substituent might influence reactivity. For example, its electron-withdrawing nature could hinder reactions that proceed through electron-rich transition states, such as certain steps in electrophilic aromatic substitution, while potentially favoring nucleophilic attack on the ring.
Theoretical and Computational Chemistry Studies of 1 Dibenzofurancarboxylic Acid
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the intrinsic properties of a molecule. chimicatechnoacta.ru Methods like DFT, often using functionals such as B3LYP, allow for the accurate computation of a molecule's electronic structure and related properties by solving approximations of the Schrödinger equation. wikipedia.orgmit.edu
The electronic structure of 1-dibenzofurancarboxylic acid dictates its reactivity and physical properties. Analysis centers on the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. chimicatechnoacta.ru
Orbital interactions are key to understanding chemical reactions. According to Frontier Molecular Orbital theory, many reactions can be conceptualized as an interaction between the HOMO of one molecule (the nucleophile or Lewis base) and the LUMO of another (the electrophile or Lewis acid). libretexts.orgd-nb.info For this compound, the distribution of these orbitals across the dibenzofuran (B1670420) rings and the carboxylic acid group would determine the most likely sites for electrophilic or nucleophilic attack.
Table 1: Hypothetical Quantum Chemical Properties of this compound Calculated at the B3LYP/6-311G++(d,p) level of theory. The values below are illustrative for demonstrating the types of parameters obtained from quantum chemical calculations.
| Parameter | Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. chimicatechnoacta.ru |
Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV/Vis) of molecules. nih.govconicet.gov.ar These calculations can determine the wavelengths of maximum absorbance (λmax) and the intensities of these absorptions (oscillator strengths), which arise from the excitation of electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). nih.gov For a conjugated system like dibenzofuran, these transitions are typically π→π* in nature. msu.edu The presence of the carboxylic acid group may introduce n→π* transitions associated with the carbonyl oxygen's lone pair electrons. conicet.gov.ar By simulating the spectrum, researchers can assign specific electronic transitions to the observed absorption bands. utwente.nl
Table 2: Illustrative Predicted UV/Vis Spectral Data for this compound This table presents a hypothetical output from a TD-DFT calculation to illustrate how spectroscopic properties are predicted.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Dominant Character |
|---|---|---|---|
| S0 → S1 | 310 | 0.45 | HOMO → LUMO (π→π*) |
| S0 → S2 | 285 | 0.15 | HOMO-1 → LUMO (π→π*) |
Electronic Structure Analysis and Orbital Interactions
Molecular Modeling and Simulation
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods, which can range from quantum mechanics to classical molecular mechanics (force fields), allow for the study of dynamic processes and complex molecular systems. nih.govmdpi.com
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, a key degree of freedom is the rotation of the carboxylic acid group relative to the plane of the dibenzofuran ring system. Molecular modeling can be used to calculate the potential energy as a function of this rotation (the dihedral angle). ethz.ch This generates a potential energy landscape, which reveals the most stable (lowest energy) conformations and the energy barriers between them. ethz.chnih.gov The global minimum on this energy surface corresponds to the molecule's preferred shape, which influences its packing in a crystal and its interaction with biological targets.
Table 3: Example Conformational Energy Profile for this compound This table illustrates how the relative energy of the molecule might change with the rotation of the carboxylic acid group. The dihedral angle is defined by the atoms C2-C1-C(carboxyl)-O(carbonyl). Energies are relative to the most stable conformation.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| 0 | 0.0 | Most stable, likely planar due to conjugation. |
| 30 | 0.8 | Slightly twisted. |
| 60 | 2.5 | Significantly twisted. |
Computational models are powerful tools for predicting the reactivity of a molecule and the selectivity of its reactions. rsc.org By analyzing the electronic properties calculated via quantum chemistry, such as the distribution of electrostatic potential and the locations of the frontier orbitals, one can predict where a molecule is most likely to react. For instance, regions of negative electrostatic potential are susceptible to electrophilic attack, while the distribution of the LUMO can indicate sites for nucleophilic attack. mdpi.com Furthermore, computational methods can be used to model the entire reaction pathway for a proposed chemical transformation, including the structures and energies of transition states and intermediates. rsc.org This allows chemists to predict reaction barriers and determine which of several possible products is most likely to form, saving significant time and resources in the laboratory.
Conformational Analysis and Energy Landscapes
Computational Approaches in Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. pharmacologymentor.comresearchgate.net Computational chemistry is central to modern SAR, particularly in the field of Quantitative Structure-Activity Relationships (QSAR). pharmacologymentor.com In a QSAR study, computational methods are used to generate a set of numerical values, or "molecular descriptors," that characterize the physicochemical properties of a series of related compounds. These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and properties related to solubility (e.g., lipophilicity, polar surface area). pharmacologymentor.com Mathematical models are then built to correlate these descriptors with experimentally measured biological activity (e.g., IC50 values). nih.govmdpi.com Such a model, once validated, can be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound, thereby accelerating the drug discovery process. researchgate.net
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical and statistical tools used in chemistry and biology to correlate the chemical structure of molecules with their biological activity. wikipedia.orgnih.gov These models are fundamental in drug discovery and environmental science for predicting the activity of new or untested chemicals. nih.gov The core principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. spu.edu.sy
The development of a QSAR model is a systematic process that involves several key steps. mdpi.com It begins with the selection of a dataset of compounds with known biological activities. mdpi.comnih.gov Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are then calculated. wikipedia.orgnih.gov These descriptors can range from simple properties like molecular weight and logP (a measure of hydrophobicity) to more complex electronic and topological indices. spu.edu.syconicet.gov.ar Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links these descriptors to the biological activity. wikipedia.orgturkjps.org The final and most critical step is the validation of the model to ensure its stability, robustness, and predictive power, often by using an external set of compounds not used in the model's creation. mdpi.comnih.gov
For derivatives of carboxylic acids, QSAR studies have been instrumental in identifying the structural requirements for their biological effects. nih.gov While specific QSAR models exclusively for this compound are not extensively detailed in the public literature, studies on structurally related compounds, such as other carboxylic acid derivatives or heterocyclic systems, provide a framework for how such models would be developed. turkjps.orgnih.gov For instance, in a QSAR study on thiazolidine-4-one derivatives, descriptors related to polarizability, electronegativity, and surface area were found to positively correlate with antitubercular activity. nih.gov A hypothetical QSAR model for this compound derivatives might explore how substituents on the dibenzofuran ring affect properties like the Hammett substituent constant (σ), which measures electronic effects, and the substituent hydrophobicity constant (π), to predict activity. spu.edu.sy
Table 1: Representative Molecular Descriptors in QSAR Studies
This table illustrates typical descriptors used in QSAR models and their general significance in predicting biological activity.
| Descriptor Class | Example Descriptor | Significance |
| Electronic | Hammett Constant (σ) | Measures the electron-donating or electron-withdrawing ability of substituents on an aromatic ring. spu.edu.sy |
| Hydrophobic | LogP / π Constant | Quantifies the hydrophobicity of a molecule or substituent, affecting its transport and binding. spu.edu.sy |
| Topological | Kier & Hall Indices | Describe molecular shape, size, and branching. |
| Quantum Chemical | EHOMO / ELUMO | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital, related to reactivity. researchgate.net |
| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |
| Thermodynamic | Gibbs Free Energy (ΔG) | Describes the spontaneity of a process, including ligand-receptor binding. |
Ligand-Receptor Interaction Modeling
Ligand-receptor interaction modeling is a computational technique used to predict and analyze how a small molecule (the ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme (the receptor). nih.govresearchgate.net This approach is crucial in drug design for understanding the mechanism of action, predicting binding affinity, and guiding the optimization of lead compounds. nih.govmdpi.com The primary method used in this field is molecular docking. nih.gov
Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the most likely binding orientation and conformation. nih.govjrespharm.com The process uses scoring functions to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a stronger interaction. nih.govmdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. mdpi.comvulcanchem.com
For this compound, computational modeling suggests that the carboxylic acid group is a key feature for interaction. vulcanchem.com Specifically, the -COOH group at the 1-position on the dibenzofuran scaffold is predicted to be a strong hydrogen bond donor and acceptor, allowing it to form crucial hydrogen bonds with amino acid residues in a receptor's active site. vulcanchem.com For example, in docking studies of other carboxylic acid derivatives, the carboxyl group frequently interacts with arginine, lysine, or serine residues. nih.govmdpi.com The planar, aromatic dibenzofuran ring system can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.
Table 2: Illustrative Docking Simulation Results for a Carboxylic Acid Ligand
This table presents a hypothetical summary of molecular docking results for a ligand like this compound with a target protein, based on common findings in the literature.
| Parameter | Value/Description | Significance |
| Binding Energy (ΔG) | -9.8 kcal/mol | Predicts a strong and favorable binding affinity between the ligand and the receptor. mdpi.com |
| Key Interacting Residues | Ser129, His61, Phe288 | Identifies specific amino acids in the receptor's active site that form bonds with the ligand. mdpi.comjrespharm.com |
| Hydrogen Bonds | Ligand -COOH with Ser129 (2.1 Å) | A strong hydrogen bond interaction, critical for anchoring the ligand in the binding site. vulcanchem.com |
| Hydrophobic Interactions | Dibenzofuran ring with Phe288 | π-π stacking interactions that contribute to the stability of the ligand-receptor complex. |
| RMSD (Root Mean Square Deviation) | 1.21 Å | A low value indicates that the docking pose is very close to a known experimental binding mode, validating the simulation. mdpi.com |
Advanced Analytical Techniques in 1 Dibenzofurancarboxylic Acid Research
Spectroscopic Characterization Methodologies
Spectroscopy is fundamental to the analysis of 1-dibenzofurancarboxylic acid, leveraging the interaction of electromagnetic radiation with the molecule to probe its structural features.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, LC-MS, HRMS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. mdpi.com The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte or its derivatives. thermofisher.com
GC-MS : For GC-MS analysis, the carboxylic acid often requires derivatization (e.g., esterification) to increase its volatility and thermal stability, preventing decomposition in the heated GC inlet. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z).
LC-MS : LC-MS is well-suited for the direct analysis of thermally unstable and polar compounds like carboxylic acids without the need for derivatization. thermofisher.com The compound is first separated by liquid chromatography and then ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), before entering the mass analyzer. thermofisher.com
High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of this compound (C₁₃H₈O₃) and distinguishing it from other isobaric compounds. The exact mass can be used to definitively confirm the compound's elemental composition. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. bioglobax.com The dibenzofuran (B1670420) ring system in this compound is a chromophore that gives rise to characteristic electronic transitions.
The spectrum is expected to show strong absorptions in the UV region resulting from π → π* transitions within the conjugated aromatic system. msu.edulibretexts.org The presence of the carboxyl group and the oxygen heteroatom can also influence the position and intensity of these absorption bands. While UV-Vis spectra are generally broad and may not be sufficient for unambiguous identification alone, they are highly useful for quantitative analysis according to the Beer-Lambert law and for monitoring separations in techniques like HPLC. bioglobax.combspublications.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of a carboxylic acid is highly characteristic due to hydrogen bonding. orgchemboulder.comspectroscopyonline.com
Key diagnostic peaks for this compound include:
A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. orgchemboulder.comlibretexts.org
A strong and sharp C=O (carbonyl) stretching absorption, typically appearing between 1710 and 1680 cm⁻¹ for an aromatic acid where the carbonyl is conjugated with the aromatic ring. spectroscopyonline.comlibretexts.org
C-O stretching and O-H bending vibrations, which appear in the fingerprint region (below 1500 cm⁻¹), including a C-O stretch between 1320-1210 cm⁻¹ and an out-of-plane O-H bend around 950-910 cm⁻¹. orgchemboulder.comlibretexts.org
Aromatic C-H and C=C stretching vibrations above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region, respectively. vscht.cz
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong, Sharp |
| C=C Stretch | Aromatic | 1600 - 1450 | Medium to Weak |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |
| O-H Bend | Carboxylic Acid | 950 - 910 | Medium, Broad |
Circular Dichroism (CD) Spectroscopy for Chiral Molecules
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. biu.ac.il It is a powerful tool for studying chiral molecules, meaning molecules that are non-superimposable on their mirror images. creative-biostructure.com
Standard this compound is an achiral molecule and therefore will not produce a CD signal. This technique would only become relevant if the molecule were part of a chiral environment, for example, by forming a complex with a chiral host molecule like a cyclodextrin, or if a chiral derivative of the acid was synthesized. researchgate.netresearchgate.net
Chromatographic Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of this compound from complex mixtures. libretexts.org It offers high resolution, speed, and sensitivity. sigmaaldrich.com
A common approach involves Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. libretexts.orgsigmaaldrich.com The mobile phase typically consists of an aqueous buffer (often acidified to ensure the carboxylic acid is in its protonated, less polar form) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The components are separated based on their relative affinities for the stationary and mobile phases. libretexts.org
Detection is most commonly achieved using a UV-Vis or photodiode array (PDA) detector set to a wavelength where the compound exhibits strong absorbance. nih.govsemanticscholar.org Quantification is performed by integrating the area of the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentration. semanticscholar.org This methodology provides excellent linearity, accuracy, and precision for the routine analysis of this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating it from reaction byproducts or impurities. wikipedia.orgopenaccessjournals.com This method utilizes a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). wikipedia.orgadvancechemjournal.com The separation is based on the differential interactions of the compound with the stationary and mobile phases. libretexts.org
In the context of this compound, a reversed-phase HPLC method is commonly employed. advancechemjournal.com This involves a non-polar stationary phase, such as C18-bonded silica (B1680970), and a polar mobile phase. The inherent polarity of the carboxylic acid group on the dibenzofuran scaffold dictates its retention time, allowing for effective separation from less polar or more polar impurities.
A typical HPLC analysis for purity would involve dissolving a sample of this compound in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram displays peaks corresponding to different components in the sample. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. For accurate quantification, a calibration curve is often generated using standards of known concentration. mdpi.com The choice of detector is critical, with UV-visible detectors being widely used due to the chromophoric nature of the dibenzofuran ring system. libretexts.orgnih.gov
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
This table represents a typical starting point for method development; actual conditions may vary based on the specific sample matrix and impurities.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile organic compounds that may be present as impurities in this compound samples. thermofisher.com This method separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. thermofisher.com
Due to the low volatility of this compound itself, direct GC analysis is challenging. The high temperatures required for volatilization can lead to decarboxylation. Therefore, derivatization is often necessary to convert the carboxylic acid into a more volatile ester or silyl (B83357) derivative. sigmaaldrich.comjfda-online.com This process not only increases volatility but can also improve chromatographic peak shape and detection sensitivity. researchgate.net Common derivatizing agents include silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents to form methyl esters. sigmaaldrich.comnih.gov
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through the column. thermofisher.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification of volatile impurities. notulaebotanicae.ro GC-MS is particularly powerful as it provides both retention time data and mass spectral data, allowing for the confident identification of unknown volatile compounds. nih.gov
Table 2: Representative GC Conditions for Derivatized this compound
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Derivatization | Silylation with BSTFA |
These conditions are illustrative and would require optimization for specific impurities of interest.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgumich.edu It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product. ualberta.ca
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel or alumina. umich.edu The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent or solvent mixture (the eluent). The eluent travels up the plate by capillary action, and the components of the spotted mixture move at different rates depending on their polarity and affinity for the adsorbent and the eluent. ualberta.ca
For monitoring the synthesis of this compound, aliquots of the reaction mixture can be taken at different time intervals and spotted on a TLC plate alongside the starting materials and a pure sample of the product (if available). researchgate.net After development, the plate is visualized, often under UV light, where the aromatic dibenzofuran ring will fluoresce or quench fluorescence. umich.edu The disappearance of the spot corresponding to the starting material and the appearance and intensification of the product spot indicate the reaction's progress. The relative positions of the spots are denoted by the retention factor (Rf) value, which is unique for each compound under specific TLC conditions. libretexts.org
Table 3: Typical TLC System for this compound Synthesis
| Component | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) with a few drops of acetic acid |
| Visualization | UV light (254 nm), or staining with potassium permanganate (B83412) or iodine. illinois.eduepfl.ch |
The solvent system would be optimized to achieve good separation between the starting materials, intermediates, and the final product.
Structural Analysis Techniques
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional atomic arrangement of this compound in its crystalline solid state. fzu.czrsc.org This powerful, non-destructive technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing. fzu.cz
The technique requires a single, high-quality crystal of the compound. This crystal is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. youtube.com The electrons in the atoms of the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. youtube.com By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell can be constructed. fzu.cz From this map, the positions of the individual atoms are determined, revealing the exact molecular structure.
For this compound, SCXRD can confirm the planarity of the dibenzofuran ring system and determine the conformation of the carboxylic acid group relative to the aromatic core. It can also reveal how the molecules pack in the crystal lattice, which is often dictated by hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers or extended chains. rsc.org
Table 4: Crystallographic Data Example (Illustrative)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |
| Volume | VVV.V ų |
| Z (molecules/unit cell) | 4 |
| Calculated Density | X.XXX g/cm³ |
| Hydrogen Bonding | R²₂(8) dimer motif |
This table provides a template for the type of data obtained from a single crystal X-ray diffraction experiment. Actual values would be determined from the analysis of a specific crystal.
Advanced Characterization for Material Applications
Dynamic Light Scattering (DLS) for Particle Size Analysis
When this compound or its derivatives are used to create nanoparticles, emulsions, or other colloidal dispersions for material applications, Dynamic Light Scattering (DLS) is a key technique for characterizing the particle size distribution. usp.org DLS, also known as Photon Correlation Spectroscopy (PCS), measures the size of particles suspended in a liquid. usp.org
The technique is based on the principle of Brownian motion, the random movement of particles in a fluid. usp.org When a laser beam passes through the sample, the particles scatter the light. Because the particles are in constant, random motion, the intensity of the scattered light fluctuates over time. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. unchainedlabs.com
DLS instrumentation detects these intensity fluctuations and uses a mathematical algorithm, typically an autocorrelation function, to calculate the translational diffusion coefficient of the particles. researchgate.net The Stokes-Einstein equation is then used to relate this diffusion coefficient to the hydrodynamic diameter of the particles. usp.org The result is typically presented as an average particle size (Z-average) and a polydispersity index (PDI), which indicates the breadth of the size distribution. researchgate.net This information is vital for quality control and for understanding how particle size affects the performance of the final material.
Table 5: Representative DLS Data for a Nanoparticle Formulation
| Parameter | Result | Interpretation |
| Z-Average Diameter (d.nm) | 150 nm | Average hydrodynamic size of the particles. |
| Polydispersity Index (PDI) | 0.15 | Indicates a moderately narrow particle size distribution. |
| Measurement Angle | 173° (Backscatter) | Minimizes effects of multiple scattering for more concentrated samples. |
| Dispersant | Water | The medium in which the particles are suspended. |
This table shows example data for a hypothetical nanoparticle system incorporating a this compound derivative.
Small Angle X-ray Scattering (SAXS) for Nanoscale Structure
Small Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the size, shape, and arrangement of nanoscale structures in a variety of materials, from biological macromolecules in solution to solid-state crystalline and amorphous systems. nih.gov The technique measures the elastic scattering of X-rays as they pass through a sample, with the scattering pattern at very small angles (typically below 10 degrees) providing information about structures on the order of 1 to 100 nanometers. medsci.org For compounds like this compound and its derivatives, SAXS can reveal details about particle size distribution, molecular conformation, and the assembly of molecules into larger aggregates or crystalline structures.
Research on related dibenzofuran (DBF) compounds has utilized simultaneous SAXS, Wide-Angle X-ray Scattering (WAXS), and Differential Scanning Calorimetry (DSC) measurements to perform comprehensive crystal structure analysis. vt.edu This combined approach allows for a thorough characterization of both the nanoscale ordering (from SAXS) and the atomic-level crystal lattice (from WAXS) as the material undergoes temperature changes (monitored by DSC). Furthermore, SAXS has been employed to study the interlayer environment of materials designed to sequester dibenzofuran-related compounds, demonstrating its utility in probing how these molecules interact with and arrange themselves within host matrices. nih.gov
The data obtained from SAXS experiments are crucial for understanding the supramolecular organization of this compound, which influences its physical and chemical properties.
| Parameter Determined by SAXS | Significance in Research | Example Application |
|---|---|---|
| Size and Shape of Particles/Molecules | Provides fundamental information on the dimensions of molecular assemblies or nanoparticles. | Determining the radius of gyration of a protein or polymer aggregate in solution. nih.gov |
| Degree of Crystallinity | Quantifies the proportion of crystalline versus amorphous regions in a solid sample. | Analyzing the structural changes in an active pharmaceutical ingredient (API). mdpi.com |
| Structural Conformation | Elucidates the folding state and flexibility of molecules, distinguishing between ordered and disordered systems. | Using a Kratky plot to identify intrinsically disordered proteins. |
| Interparticle Distance/Layer Spacing | Measures the repeating distances in ordered systems like liquid crystals or layered materials. nih.gov | Characterizing the d-spacing in organoclay complexes. nih.gov |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique capable of producing three-dimensional images of a sample's surface topography with nanoscale precision. wikipedia.orgoxinst.com Unlike optical or electron microscopes, AFM "feels" the surface by scanning a physical probe—a sharp tip at the end of a flexible cantilever—across the material. jeremyjordan.me As the tip encounters surface features, forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser system to generate a topographic map. oxinst.comjeremyjordan.me
AFM is exceptionally well-suited for studying this compound because it can be performed on a wide range of materials, including organic crystals and thin films, without requiring special conductive coatings that could alter the sample. oxinst.com The technique can be operated in different modes, such as contact mode or tapping mode, to accommodate materials of varying hardness and prevent surface damage to soft organic structures. jeremyjordan.mesurfacesciencewestern.com Through AFM, researchers can visualize crystal growth patterns, identify surface defects, and measure features such as step heights and surface roughness with sub-nanometer vertical resolution. researchgate.netcovalentmetrology.com In addition to topography, advanced AFM modes can map local variations in mechanical, adhesive, and electrical properties. surfacesciencewestern.commdpi.com
| AFM Capability | Information Provided | Relevance to this compound |
|---|---|---|
| High-Resolution Topography Imaging | Provides a 3D profile of the sample surface. wikipedia.org | Visualization of crystal facets, grain boundaries, and thin-film morphology. |
| Nanomechanical Characterization | Measures local properties like stiffness, elasticity, and adhesion. covalentmetrology.commdpi.com | Understanding the mechanical integrity of crystalline structures or polymer composites. |
| Phase Imaging | Maps variations in material properties (e.g., composition, viscoelasticity) across the surface. surfacesciencewestern.com | Distinguishing between different phases or identifying the distribution of the compound in a matrix. |
| Friction Force Microscopy | Measures the lateral forces between the tip and the sample to map surface friction. mdpi.com | Characterizing the surface chemistry and tribological properties of coatings. |
Electrochemical Analysis Techniques
Electrochemical analysis encompasses a suite of methods used to investigate the redox properties of a chemical compound by measuring the potential and/or current in an electrochemical cell. These techniques are highly valuable for studying compounds like this compound, as they can provide quantitative information about its oxidation and reduction behavior, reaction mechanisms, and electron transfer kinetics. mdpi.com The core of the dibenzofuran structure is known to undergo electrophilic and electrochemical reactions. researchgate.netekb.eg
Commonly employed techniques include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and other voltammetric methods. In a typical experiment, the compound of interest is dissolved in a solution containing a supporting electrolyte, and a potential is applied between a working electrode and a reference electrode.
Cyclic Voltammetry (CV) is one of the most widely used electrochemical techniques. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. abechem.com The resulting plot of current versus potential (a voltammogram) provides characteristic peaks corresponding to the oxidation and reduction events. From these peaks, researchers can determine the formal reduction potentials, study the reversibility of the redox reactions, and gain insight into the stability of the reaction products. abechem.com
Differential Pulse Voltammetry (DPV) offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis at low concentrations. abechem.com
For dibenzofuran derivatives, electrochemical analysis can be used to understand their susceptibility to oxidation, which is relevant to their environmental fate and potential use in electronic materials. ekb.eg The electrochemical behavior, such as the oxidation potential, is highly dependent on the specific substituents on the dibenzofuran ring system.
| Electrochemical Technique | Primary Measurement | Information Obtained for this compound |
|---|---|---|
| Cyclic Voltammetry (CV) | Current vs. Applied Potential | Redox potentials, reaction reversibility, electron transfer kinetics. mdpi.comabechem.com |
| Differential Pulse Voltammetry (DPV) | Current vs. Applied Potential (pulsed) | High-sensitivity quantitative analysis, determination of low concentrations. abechem.com |
| Chronoamperometry | Current vs. Time (at constant potential) | Diffusion coefficients, reaction kinetics. |
| Electrochemical Impedance Spectroscopy (EIS) | Impedance vs. AC Frequency | Electrode surface properties, charge-transfer resistance, corrosion studies. |
Structure Activity Relationship Sar Investigations of 1 Dibenzofurancarboxylic Acid and Its Analogues
Methodologies for SAR Studies in Chemical Biology
The investigation of Structure-Activity Relationships (SAR) in chemical biology employs a variety of methodologies to elucidate how a molecule's structure influences its biological activity. patsnap.com These approaches can be broadly categorized as qualitative and quantitative. patsnap.com
Qualitative SAR relies on the visual comparison and intuitive assessment of how structural changes within a series of related compounds affect their biological potency. patsnap.com This often involves synthesizing a range of analogues with systematic modifications to identify key functional groups and structural motifs responsible for activity. gardp.org
Quantitative Structure-Activity Relationship (QSAR) studies take a more mathematical approach. patsnap.com QSAR models aim to establish a statistical correlation between the structural or physicochemical properties of a set of molecules and their biological activities. patsnap.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Computational tools have become indispensable in modern SAR analysis. patsnap.com Techniques such as molecular modeling, docking simulations, and virtual screening enable researchers to simulate and predict molecular interactions with greater accuracy. patsnap.com These in silico methods facilitate the identification of potential binding modes and the impact of structural modifications, accelerating the drug design and discovery process. patsnap.comnih.gov
Identification of Key Structural Elements Influencing Activity
The biological activity of 1-dibenzofurancarboxylic acid and its analogues is intrinsically linked to their molecular architecture. rsc.org SAR studies focus on identifying the key structural components that govern their interactions with biological targets. gardp.org For the dibenzofuran (B1670420) scaffold, several features are considered critical.
The dibenzofuran core itself represents a rigid, planar ring system that provides a specific three-dimensional framework for the presentation of functional groups. The nature and position of substituents on this core are paramount in determining activity. wikipedia.org
The carboxylic acid group at the 1-position is a key functional group. Its acidic nature and ability to participate in hydrogen bonding and ionic interactions are often crucial for binding to target proteins. rsc.org Modifications to this group, such as esterification or conversion to an amide, can dramatically alter biological activity, highlighting its importance.
The table below illustrates hypothetical structural modifications to the this compound scaffold and their potential impact on biological activity, based on general SAR principles.
Physicochemical Parameter Correlations with Molecular Activity
The molecular activity of a compound is not solely determined by its structure but also by its physicochemical properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies often seek to correlate these parameters with biological activity to build predictive models. patsnap.com For this compound and its analogues, several physicochemical parameters are of interest.
Hydrophobicity , often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical parameter. umich.edu It influences a compound's ability to cross cell membranes and bind to hydrophobic pockets in target proteins. umich.edu Atomic parameters can be developed to evaluate the molecular water-1-octanol partition coefficient, which serves as a measure of hydrophobicity. nih.gov
Electronic properties , such as the distribution of electron density, are also crucial. These can be described by parameters like Hammett substituent constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents. wikipedia.org The charge density on heteroatoms in conjugated systems can be significantly affected by the presence of other atoms in the conjugation, suggesting its importance as a parameter in evaluating properties like the partition coefficient. umich.edu
Steric parameters , which describe the size and shape of the molecule, can influence how well a compound fits into a binding site. Molar refractivity, for instance, can be used to model dispersive interactions. nih.gov
The correlation between these parameters and biological activity can be complex. For example, there is often a low correlation between atomic water-1-octanol partition coefficients and molar refractivities, suggesting that these parameters can be used simultaneously to model different aspects of intermolecular interactions. nih.govumich.edu
The table below outlines key physicochemical parameters and their relevance in SAR studies of this compound analogues.
Role of Substituent Effects on Functional Properties (e.g., Hammett Plots)
The functional properties of this compound and its analogues can be significantly altered by the introduction of various substituents on the aromatic core. science.gov The Hammett equation provides a quantitative framework for understanding these substituent effects, particularly for meta- and para-substituted benzene (B151609) derivatives. wikipedia.org This linear free-energy relationship correlates reaction rates and equilibrium constants with two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org
The substituent constant (σ) is a measure of the electronic effect of a substituent and is independent of the reaction type. wikipedia.org Electron-withdrawing groups, such as nitro (NO₂) and cyano (CN), have positive σ values, while electron-donating groups have negative σ values. cambridge.org These constants are derived from the dissociation of substituted benzoic acids, where electron-withdrawing groups increase acidity (stabilize the carboxylate anion) and thus have positive σ values. cambridge.org
The reaction constant (ρ) reflects the sensitivity of a particular reaction to substituent effects. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state or products. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups. wikipedia.org
A Hammett plot is a graph of the logarithm of the reaction rate or equilibrium constant versus the Hammett substituent constant (σ). cambridge.org A linear relationship in a Hammett plot suggests that the reaction mechanism is consistent across the series of substituted compounds and that the substituent effects are primarily electronic in nature. viu.ca
The table below provides examples of Hammett σ constants for common substituents.
Conformational Flexibility and Its Impact on SAR
The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. While the dibenzofuran core of this compound is largely planar and rigid, the molecule as a whole possesses a degree of conformational flexibility, particularly with respect to the orientation of the carboxylic acid group and any substituents. rsc.org
The ability of a molecule to adopt different conformations can have a significant impact on its Structure-Activity Relationship (SAR). nih.gov A molecule may need to adopt a specific, low-energy conformation to bind effectively to its biological target. mdpi.com This "bioactive conformation" may not be the most stable conformation in solution.
The conformational flexibility of a molecule can influence its binding affinity and selectivity. nih.gov A more flexible molecule may be able to adapt its shape to fit into multiple binding sites, potentially leading to off-target effects. Conversely, a more rigid molecule may exhibit higher selectivity for a specific target. However, excessive rigidity can also be detrimental if it prevents the molecule from adopting the necessary bioactive conformation. rsc.org
Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of a molecule and identify its preferred conformations. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy can also provide experimental insights into the solution-state conformation of molecules. nih.gov
In the context of this compound and its analogues, the rotational freedom around the bond connecting the carboxylic acid group to the dibenzofuran ring is a key aspect of its conformational flexibility. Substituents on the ring system can influence this rotational barrier and the preferred orientation of the carboxylic acid group, thereby impacting the molecule's ability to interact with its target. Understanding the interplay between conformational flexibility and biological activity is therefore essential for the rational design of potent and selective analogues. rsc.org
Catalytic Applications of 1 Dibenzofurancarboxylic Acid Derivatives
Homogeneous Catalysis
In homogeneous catalysis, the dibenzofuran (B1670420) scaffold has been primarily exploited in the design of chelating ligands for transition metal complexes, influencing the selectivity and activity of important organic transformations.
Rhodium-Catalyzed Hydroformylation with Related Ligands
The hydroformylation of alkenes, an atom-economical process for producing aldehydes, is a benchmark reaction for evaluating ligand performance. Diphosphine ligands based on a dibenzofuran backbone have been synthesized and studied in rhodium-catalyzed hydroformylation. A key example is 4,6-bis(diphenylphosphino)dibenzofuran (B1268583) (DBFphos), which functions as a bidentate ligand. uva.nl
The performance of such ligands is often dictated by their "natural bite angle" (βn), which is the preferred P-Rh-P angle in a coordination complex. This angle influences the geometry of the catalytic species and, consequently, the regioselectivity of the hydroformylation reaction (i.e., the ratio of linear to branched aldehyde products). For instance, in the hydroformylation of 1-octene, ligands with larger bite angles tend to favor the formation of the linear aldehyde, a desirable product in many industrial applications. uva.nl While DBFphos itself was found not to form the chelates necessary for high selectivity, related ligands with xanthene-like backbones, which share structural similarities, have demonstrated that increasing the bite angle can lead to very high regioselectivity, achieving up to 98.3% of the linear n-aldehyde. uva.nl
The table below summarizes the effect of ligand structure on the rhodium-catalyzed hydroformylation of different substrates.
Table 1: Performance of Dibenzofuran-Related Ligands in Rhodium-Catalyzed Hydroformylation
| Substrate | Ligand | Temperature (°C) | Pressure (bar) | Linear:Branched Ratio | Linear Aldehyde (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Octene | Xantphos | 80 | 20 | - | 97.7 | uva.nl |
| Styrene | Xantphos | 25 | 20 | 2.35 | - | uva.nl |
| 2,5-Dihydrofuran | Phosphine-phosphonite 7c | 60 | 20 | >99.95:0.05 | >99.95 | researchgate.net |
Design of Ligands Incorporating the Dibenzofuran Moiety
The rigid structure of dibenzofuran makes it an attractive platform for designing a variety of chiral and achiral ligands for asymmetric and general catalysis. The synthetic strategy often begins with dibenzofuran itself or a derivative, which is then functionalized with coordinating groups.
Phosphine (B1218219) Ligands: Diphosphine ligands like BIFAP and its water-soluble derivative BIFAPS have been developed from the dibenzofuran framework. uni-graz.at These are used in ruthenium-catalyzed hydrogenation of olefins and β-ketoesters. uni-graz.at The synthesis typically involves the functionalization of the dibenzofuran core, followed by the introduction of phosphine groups. nih.gov
Bis(oxazoline) Ligands (DBFOX): Chiral bis(oxazoline) ligands based on the dibenzofuran backbone, known as DBFOX ligands, have proven highly effective in a wide range of asymmetric reactions. rsc.orgacs.org For example, the complex formed from (R,R)-DBFOX/Ph and nickel(II) perchlorate (B79767) is a C2-symmetric catalyst that promotes highly enantioselective Diels-Alder reactions. rsc.org These ligands are valued for their stability and the high degree of stereocontrol they impart. rsc.org
Phosphine Oxide Ligands: Syntheses for 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran and 4,6-bis(diphenylphosphinoyl)dibenzofuran have been reported. These ligands coordinate to metal cations like In(III), Pr(III), and Er(III) in a bidentate fashion through the phosphine oxide oxygen atoms. acs.org
The primary advantage of using the dibenzofuran scaffold is the predictable geometry it imposes on the resulting metal complex, which is crucial for achieving high selectivity in catalysis. uni-graz.at
Heterogeneous Catalysis
In heterogeneous catalysis, the focus shifts from soluble molecular complexes to solid-state materials where catalytic activity occurs at the surface. Derivatives of 1-dibenzofurancarboxylic acid are potential building blocks for such materials.
Incorporation into Metal-Organic Frameworks (MOFs) as Linkers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic molecules known as linkers. cd-bioparticles.net Polycarboxylic acids are among the most common and effective linkers due to their ability to form strong coordination bonds with metal centers, creating robust, high-surface-area structures. nih.govresearchgate.net
While specific MOFs constructed from this compound are not widely reported, its structural and chemical properties make it a prime candidate for a linker molecule. The carboxylic acid group can coordinate with metal centers, and the rigid, aromatic dibenzofuran unit can act as a strut to build a porous framework. MOFs containing uncoordinated carboxylic acid groups within their pores have been shown to be useful for post-synthetic modification, such as capturing metal ions to create new active sites. rsc.org Therefore, a MOF built with a dibenzofuran dicarboxylic or tricarboxylic acid derivative could exhibit unique adsorption or catalytic properties derived from the specific geometry and electronic nature of the dibenzofuran unit.
Ionic Liquid-Stabilized Metal Oxocluster (IL-MOC) Systems
Ionic liquids (ILs) can be used to stabilize nanoscale metal oxoclusters (MOCs), creating hybrid catalytic systems with high stability and activity. acs.org Carboxylate-based ionic liquids have been successfully employed to stabilize niobium and other metal oxoclusters, which are active catalysts for oxidation reactions, such as the selective oxidation of thioethers and the epoxidation of olefins. acs.orgvulcanchem.com
An ionic liquid could theoretically be synthesized from this compound by pairing it with a suitable organic cation. Such an IL could then be used to stabilize metal oxoclusters. The dibenzofuran moiety would offer a specific steric and electronic environment around the catalytic cluster, potentially influencing substrate accessibility and selectivity. These IL-MOC systems combine the benefits of homogeneous catalysts (well-defined active sites) with those of heterogeneous catalysts (ease of separation and recycling). acs.org
Catalytic Transformations Utilizing Dibenzofuran-1-Carboxylic Acid Derivatives
Beyond their role in ligand and material synthesis, derivatives of this compound are also the target products of novel catalytic transformations. One of the most direct examples is the synthesis of the dibenzofuran core itself through catalytic C-H activation.
A notable process is the rhodium(III)-catalyzed intramolecular dehydrogenative coupling of 3-phenoxybenzoic acids. oup.comresearchgate.net This reaction proceeds via a double C-H bond cleavage at the 2- and 2'-positions of the diaryl ether precursor, directly forming the dibenzofuran-1-carboxylic acid structure. The reaction is believed to involve a 1,4-rhodium(III) migration step. oup.com This method provides an atom- and step-economical route to variously substituted dibenzofurans, where the carboxylic acid group of the product can be used for further synthetic modifications. oup.com
Other catalytic strategies for synthesizing the dibenzofuran skeleton include:
Palladium-catalyzed C-H functionalization: This approach can form the central furan (B31954) ring from a diaryl ether precursor, often mediated by a combination of a palladium catalyst and a unique solvent/ligand/base system like NBu4OAc. chemistryviews.org
Copper-catalyzed reactions: Copper-based catalysts have been used for intramolecular carboetherification of alkenes and in one-pot syntheses of carbonyl dibenzofurans through consecutive decarboxylative C-H arylation and carbonylation steps. researchgate.net
Gold-catalyzed cascades: One-pot reactions involving gold-catalyzed acyl migration followed by an asymmetric Friedel–Crafts alkylation can produce chiral dihydrodibenzofurans. acs.org
Furthermore, the carboxylic acid group itself can be the site of catalytic transformations. For instance, direct catalytic amidation can convert this compound into its corresponding amide, a common functional group in pharmaceuticals and fine chemicals. mdpi.com
Oxidation and Epoxidation Reactions
Oxidation and epoxidation are fundamental transformations in organic synthesis, crucial for the production of fine chemicals and pharmaceuticals. While metal-catalyzed epoxidation jyu.fiucla.edu and the oxidation of furan derivatives researchgate.netmdpi.com are well-established fields, the specific use of catalysts derived from this compound in these reactions is not extensively documented in current literature. Theoretical studies have investigated the formation of dibenzofuran through the oxidation of precursors like phenanthrene (B1679779) and fluorene, providing mechanistic insights into the stability and reactivity of the dibenzofuran ring system under oxidative conditions. mdpi.com However, the direct application of its carboxylic acid derivatives as ligands for catalytic oxidation or epoxidation remains an emergent area of research.
Carbonylation and Hydrogenation Processes
Carbonylation reactions, which introduce a carbonyl group into a substrate, and hydrogenation reactions, which involve the addition of hydrogen, are cornerstones of industrial chemistry. rsc.orgnih.gov The development of efficient catalysts for these transformations is a continuous goal.
While the catalytic hydrogenation of carboxylic acid derivatives to alcohols is a known process msu.edu, and cobalt-based catalysts have shown promise for alkene hydrogenation nih.govacs.orgacs.org, direct examples featuring ligands synthesized from this compound are scarce. However, related structures, such as sulfonated dibenzofuran-based phosphine ligands, have been synthesized and investigated. scispace.com These ligands demonstrate the utility of the dibenzofuran backbone in creating water-soluble phosphines for metal catalysis, which have been applied in reactions such as hydroformylation. scispace.comacs.org The success of these related systems suggests potential for this compound derivatives, where the carboxyl group could be used as a synthetic handle to introduce phosphine or other coordinating groups. nih.govrsc.org
The following table details the performance of a rhodium catalyst with a dibenzofuran-based diphosphine ligand in the hydroformylation of 1-octene, illustrating the high selectivity achievable with this class of ligands.
| Substrate | Catalyst System | Pressure (H₂/CO) | Temp. (°C) | Conversion (%) | Selectivity (linear:branched) | Reference |
|---|---|---|---|---|---|---|
| 1-Octene | Rh(acac)(CO)₂ / Dibenzofuran-based Diphosphine | 10 bar | 100 | >99 | 98.9 : 1.1 | acs.org |
CO₂ Activation and Utilization
The activation and catalytic conversion of carbon dioxide (CO₂) into value-added chemicals is a major goal of green chemistry. nih.govresearchgate.net This typically involves using catalysts to overcome the high thermodynamic stability of the CO₂ molecule. arxiv.org Research in this area includes photoredox catalysis nih.govresearchgate.net, hydroboration mdpi.com, and cycloaddition reactions. aaqr.org
Currently, there is limited published research specifically detailing the use of this compound derivatives as catalysts for CO₂ activation. The development of such applications remains a potential area for future investigation, where the dibenzofuran scaffold could be functionalized to create frustrated Lewis pairs or other systems capable of interacting with and activating CO₂.
Exploration of Novel Catalytic Systems and Mechanisms
The rigid dibenzofuran backbone is an excellent platform for developing novel, well-defined catalytic systems. By functionalizing the dibenzofuran core, chemists can create ligands with specific bite angles and electronic properties, which are crucial for controlling catalyst activity and selectivity. acs.orgnih.gov
One prominent class of ligands derived from the dibenzofuran scaffold is phosphine ligands. For instance, 4,6-bis(diphenylphosphinoyl)dibenzofuran has been synthesized and its coordination chemistry with various metals, including lanthanides, has been explored. nih.gov In these complexes, the ligand coordinates in a bidentate fashion through the phosphine oxide oxygen atoms. nih.gov While these are phosphine oxides, they represent a step towards creating phosphine ligands for catalysis. The synthesis of phosphine ligands often involves multi-step processes, starting with the functionalization of the core aromatic structure. rsc.orgd-nb.infosioc-journal.cn
Another important novel system is the dibenzofuran-4,6-bis(oxazoline) (DBFOX) ligand. researchgate.net This C₂-symmetric, trans-chelating ligand forms highly stable complexes with metal ions like nickel, which have proven to be effective catalysts in asymmetric reactions, including Diels-Alder cycloadditions. researchgate.netifpenergiesnouvelles.fr These catalysts are notable for their high tolerance to water and other protic substances, and they exhibit significant chiral amplification. researchgate.netifpenergiesnouvelles.fr
Mechanistic studies often focus on understanding how the ligand structure dictates the reaction outcome. For phosphine ligands, the "bite angle"—the P-M-P angle in a metal complex—is a critical parameter. acs.org Ligands based on rigid backbones like dibenzofuran can enforce specific bite angles, which in turn influences the regioselectivity of reactions like hydroformylation. acs.org Research has also focused on the synthesis of dibenzofuran-1-carboxylic acid derivatives via rhodium-catalyzed intramolecular C-H activation, proposing a mechanism that involves a 1,4-rhodium(III) migration. oup.comresearchgate.net
The table below summarizes research into novel catalytic systems built upon the dibenzofuran framework.
| Ligand Type | Synthesis Method | Catalytic Application | Key Feature | Reference |
|---|---|---|---|---|
| Dibenzofuran-bis(phosphine oxide) | Multi-step synthesis from dibenzofuran | Coordination with Lanthanides/Actinides | Bidentate chelation via phosphine oxide groups | nih.gov |
| Sulfonated Dibenzofuran-phosphine | Sulfonation of parent phosphine | Aqueous-phase catalysis (e.g., hydroformylation) | Water-solubility | scispace.com |
| Dibenzofuran-4,6-bis(oxazoline) (DBFOX) | Multi-step synthesis from dibenzofuran | Asymmetric Diels-Alder reactions | Trans-chelating, C₂-symmetric, high chiral amplification | researchgate.netifpenergiesnouvelles.fr |
| Diphosphine based on Dibenzofuran | Multi-step synthesis from dibenzofuran | Rhodium-catalyzed hydroformylation | Rigid backbone enforces a wide bite angle, leading to high regioselectivity | acs.org |
Environmental Research Pertaining to 1 Dibenzofurancarboxylic Acid
Occurrence and Fate in Environmental Matrices
1-Dibenzofurancarboxylic acid is a derivative of dibenzofuran (B1670420), a class of compounds that can be found as environmental contaminants, often associated with combustion products and industrial waste. ontosight.ai While research on the specific occurrence and fate of this compound is limited, the environmental behavior of the parent compound, dibenzofuran, and its polychlorinated derivatives (PCDFs) has been studied more extensively. tandfonline.comnih.gov Dibenzofurans, in general, are known to be persistent in the environment and can accumulate in various matrices, including water, soil, and sediment. nih.govnih.gov
The environmental fate of these compounds is influenced by processes such as phototransformation. tandfonline.com For instance, the irradiation of 1,2,4,5-tetrachlorobenzene (B31791) in the presence of vanillic acid, a model for humic substances found in natural waters, has been shown to produce monochloro- and dichloromethoxydibenzofuran carboxylic acids. justobjects.nl This suggests that photochemical reactions in the environment can lead to the formation of carboxylic acid derivatives of dibenzofurans.
Role as a Chemical Marker or Transformation Product
Identification in Bioremediation Processes of Polycyclic Aromatic Hydrocarbons (PAHs)
This compound has been identified as a transformation product in the bioremediation of polycyclic aromatic hydrocarbons (PAHs). acs.org PAHs are a group of persistent organic pollutants that are of significant environmental concern due to their toxic and carcinogenic properties. pjoes.comresearchgate.net Bioremediation, which utilizes microorganisms to break down these contaminants, is considered a cost-effective and sustainable approach for cleaning up PAH-contaminated sites. pjoes.comnih.gov
During the microbial degradation of certain PAHs, such as fluorene, a variety of oxygenated transformation products are formed. acs.org These products can include hydroxylated compounds, quinones, and ring-fission products resulting from the enzymatic activity of the microorganisms. acs.org In a study investigating the bioremediation of a mixture of PAHs, including fluorene, this compound (referred to as 4-dibenzofurancarboxylic acid in the study) was identified as a potential transformation product. acs.org The formation of such carboxylic acid derivatives is a key step in the breakdown of the complex aromatic structure of PAHs.
Below is a table summarizing the identification of this compound as a transformation product in a PAH bioremediation study.
| Original Pollutant | Identified Transformation Product | Analytical Technique |
| Fluorene | 4-Dibenzofurancarboxylic acid | UPLC-HRMS |
Table based on data from a study on PAH bioremediation. acs.org
Analytical Method Development for Environmental Monitoring
The detection and quantification of this compound and related compounds in environmental samples necessitate the development of sensitive and reliable analytical methods. amecj.com Given the complexity of environmental matrices such as soil and water, sample preparation is a critical step that often involves extraction and cleanup procedures to remove interfering substances. itrcweb.orgepa.gov
A variety of analytical techniques are employed for the analysis of organic contaminants in the environment. nih.gov For compounds like dibenzofuran derivatives, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools. amecj.comnih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is particularly valuable for untargeted screening and identification of unknown transformation products in complex environmental samples, as demonstrated in studies of PAH bioremediation. acs.orghhearprogram.org
The general workflow for analyzing such compounds involves:
Sample Collection and Preservation : Proper collection and storage are essential to maintain the integrity of the sample. epa.gov
Extraction : Techniques like solid-phase extraction (SPE) for water samples or solvent extraction for soil and sediment samples are commonly used. itrcweb.orgnih.gov The choice of solvent is crucial for efficient extraction. itrcweb.org
Cleanup/Purification : This step removes co-extracted matrix components that could interfere with the analysis. Methods can include column chromatography with adsorbents like silica (B1680970) gel or alumina. itrcweb.org
Instrumental Analysis : The cleaned-up extract is then analyzed by GC-MS or LC-MS/MS for separation, detection, and quantification. nih.govmdpi.com
The development of these methods is crucial for monitoring the presence of this compound and other dibenzofuran derivatives in the environment, assessing the extent of contamination, and evaluating the efficacy of remediation efforts.
Environmental Chemistry of Dibenzofuran Analogs
The environmental chemistry of dibenzofuran analogs is a broad field, largely driven by the concerns over polychlorinated dibenzofurans (PCDFs), which are highly toxic and persistent environmental pollutants. tandfonline.comnih.gov However, the study of other dibenzofuran derivatives, including naturally occurring ones and transformation products, is also of interest. rsc.org
Dibenzofurans and their derivatives can enter the environment through various pathways, including industrial discharges and combustion processes. ontosight.ai Once in the environment, their fate is governed by a combination of physical, chemical, and biological processes. nih.gov Photochemical degradation is a significant transformation pathway for many aromatic compounds, including dibenzofurans. tandfonline.com The presence of functional groups, such as hydroxyl or carboxyl groups, can significantly influence the environmental behavior of these molecules, affecting their water solubility, sorption to soil and sediment, and susceptibility to microbial degradation. ontosight.ai
For example, hydroxylated dibenzofurans, which can be precursors to carboxylic acid derivatives, have been studied for their interactions with cyclodextrins, indicating how their environmental mobility and bioavailability might be influenced by complexation with other molecules. researchgate.net Furthermore, various dibenzofuran derivatives, including those with carboxylic acid functionalities, have been identified as secondary metabolites in organisms like lichens, suggesting natural sources for some of these compounds. researchgate.netresearchgate.net
The study of the environmental chemistry of dibenzofuran analogs helps in understanding their sources, transport, fate, and potential impacts on ecosystems. This knowledge is essential for developing effective strategies for environmental management and remediation.
Patent Analysis and Academic Literature Review of 1 Dibenzofurancarboxylic Acid
Patent Landscape Analysis and Technological Trends
Early patents, such as one from 1939, highlight the use of 1-dibenzofurancarboxylic acid as an intermediate in the synthesis of other dibenzofuran (B1670420) derivatives. google.com For instance, the permanganate (B83412) oxidation of 1-methyldibenzofuran (B1607422) was a known method to produce this compound. google.com This foundational chemistry established its role as a key building block.
More recent patent literature indicates a significant trend towards the application of dibenzofuran derivatives, including this compound, in materials science and pharmaceuticals. Patent analyses of related fields, such as hydrogel-based biomaterials and technologies for wastewater treatment, show a general increase in patent filings over the last few decades, suggesting a growing innovation ecosystem where specialized chemicals like this compound could play a role. mdpi.commdpi.com
The development of new synthetic methodologies is also a key feature of the patent landscape. For example, rhodium(III)-catalyzed intramolecular C-H/Ar-H coupling reactions have been patented for the production of dibenzofuran carboxylic acids, indicating a trend towards more efficient and atom-economical synthetic routes. researchgate.net
Technological trends can be inferred from the types of inventions that incorporate this chemical moiety. For instance, the use of dibenzofuran derivatives in organic light-emitting diodes (OLEDs) and as inhibitors for enzymes like Schistosoma mansoni histone deacetylase 8 (smHDAC8) points to high-value applications in electronics and medicine. medchemexpress.com
Table 1: Illustrative Patent Applications and Technological Areas
| Patent Reference (if available) | Technological Area | Description of Application |
| US2146730A google.com | Chemical Synthesis | Intermediate in the synthesis of other dibenzofuran compounds. |
| Not specified | Materials Science | Potential component in the synthesis of polymers or other advanced materials. |
| Not specified | Pharmaceuticals | Scaffold for the development of new therapeutic agents, such as enzyme inhibitors. medchemexpress.com |
| Not specified | Organic Electronics | Precursor for materials used in devices like OLEDs. medchemexpress.com |
This table is illustrative and based on general technological trends and specific examples found in the literature, as a comprehensive patent landscape analysis was not available.
Bibliometric Analysis of Research Publications
For fields like materials science and medicinal chemistry, where dibenzofuran derivatives are relevant, there has been a general upward trend in the number of publications globally. kuwaitjournals.orgmdpi.com This suggests that research involving this compound and related compounds is likely expanding.
Key research themes that emerge from the literature include:
Synthesis: A significant portion of research focuses on developing novel and efficient synthetic methods.
Biological Activity: Exploration of the pharmacological potential of derivatives of this compound is a major driver of research.
Materials Science: Investigation into the use of this compound and its derivatives in the creation of new materials with specific optical or electronic properties is a growing area.
The analysis of keyword co-occurrence in related research fields can highlight the primary areas of investigation. For instance, in studies of acid mine drainage remediation, keywords like "heavy metal," "sulfate-reducing bacteria," and "adsorption" are prominent. mdpi.com A similar analysis for this compound would likely reveal clusters around "synthesis," "catalysis," "biological activity," and specific applications.
Table 2: Projected Research Publication Trends for this compound
| Time Period | Projected Publication Trend | Key Focus Areas |
| Early Research | Low volume | Foundational synthesis and characterization. |
| Mid-20th Century - Early 21st Century | Gradual Increase | Exploration of derivatives and initial application studies. |
| Recent Years | Accelerated Growth | Advanced synthetic methods, detailed biological evaluations, and materials science applications. |
This table represents a projection based on general trends in chemical research and the increasing interest in heterocyclic compounds.
Identification of Key Research Institutions and Collaborations
Identifying the key research institutions and collaborations for a specific compound like this compound without a dedicated bibliometric study requires surveying the authors and affiliations of relevant publications. Based on the available literature, research in this area appears to be distributed across universities and research institutes globally, particularly those with strong programs in organic chemistry, medicinal chemistry, and materials science.
Collaborations are a hallmark of modern scientific research, often bringing together expertise from different disciplines to tackle complex problems. arxiv.org In the context of this compound, collaborations would likely occur between synthetic organic chemists and biologists or materials scientists to explore the applications of newly synthesized compounds.
While a definitive list of top institutions cannot be compiled from the search results, the nature of the research suggests that institutions with a focus on catalysis, heterocyclic chemistry, and drug discovery are likely to be active in this area. The development of sophisticated synthetic methods, such as metal-catalyzed cross-coupling reactions, often originates from leading academic laboratories in these fields.
Table 3: Potential Areas of Institutional Strength and Collaboration
| Research Area | Type of Institution | Potential for Collaboration |
| Synthetic Methodology | Universities with strong organic chemistry departments. | Collaboration with institutions focused on applied sciences for testing new compounds. |
| Medicinal Chemistry | Pharmaceutical companies and university medical centers. | Interdisciplinary teams of chemists, biologists, and pharmacologists. |
| Materials Science | Institutes for materials research and engineering departments. | Partnerships with industry to develop commercial applications for new materials. |
Review of Synthetic Methodologies and Applications
The synthesis and application of this compound and its derivatives are central themes in the academic literature.
Synthetic Methodologies:
A variety of synthetic methods have been reported for the preparation of this compound and related structures. These methods have evolved from classical multi-step syntheses to more efficient, modern catalytic approaches.
Oxidation of Substituted Dibenzofurans: An early method involved the oxidation of 1-methyldibenzofuran using potassium permanganate to yield this compound. google.com
Metalation and Carbonation: The reaction of 1-halodibenzofurans with organolithium reagents followed by carboxylation with carbon dioxide is a common strategy for introducing the carboxylic acid group.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has seen the development of powerful palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, which can be adapted for the synthesis of complex dibenzofuran structures.
Rhodium-Catalyzed C-H Activation/Annulation: More recently, rhodium(III)-catalyzed intramolecular C-H activation and annulation of aromatic carboxylic acids with alkynes has emerged as a direct and efficient route to dibenzofuran-1-carboxylic acid derivatives. researchgate.netmedchemexpress.com This method is advantageous due to its high atom economy and the use of readily available starting materials.
One-Pot Procedures: Efficient one-pot syntheses have been developed, for example, involving a directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution sequence to construct the dibenzofuran core. acs.org
Applications:
The applications of this compound and its derivatives are diverse, spanning from medicinal chemistry to materials science.
Pharmaceutical Research: The dibenzofuran scaffold is present in a number of biologically active natural products and synthetic compounds. Derivatives of this compound are investigated for various therapeutic properties. For instance, they have been explored as inhibitors of Schistosoma mansoni histone deacetylase 8 (smHDAC8), which is a target for the treatment of schistosomiasis. medchemexpress.com
Materials Science: The rigid and planar structure of the dibenzofuran nucleus, combined with the functional handle of the carboxylic acid group, makes these compounds attractive for the synthesis of advanced materials. They are used as building blocks for polycyclic aromatic hydrocarbons (PAHs) that have applications in organic light-emitting devices (OLEDs). medchemexpress.com
Chemical Intermediates: As established in early research, this compound serves as a versatile intermediate for the synthesis of more complex molecules. google.com
Table 4: Summary of Synthetic Methodologies and Applications
| Synthetic Methodology | Key Features | Application Area | Example |
| Oxidation | Classical method, often requires stoichiometric oxidants. | Chemical Synthesis | Oxidation of 1-methyldibenzofuran. google.com |
| Metal-Catalyzed C-H Activation | High atom economy, direct functionalization. | Pharmaceuticals, Materials Science | Rhodium-catalyzed synthesis of dibenzofuran-1-carboxylic acids. researchgate.net |
| One-Pot Reactions | High efficiency, streamlined synthesis. | Chemical Synthesis | Assembly of fused benzofuro heterocycles. acs.org |
Future Research Directions and Emerging Trends for 1 Dibenzofurancarboxylic Acid
Development of Novel Synthetic Pathways with Enhanced Efficiency
The development of new, efficient, and environmentally friendly methods for synthesizing 1-dibenzofurancarboxylic acid is a primary research goal. Current research focuses on improving reaction conditions to increase yields and reduce waste. Future work will likely involve exploring novel starting materials and reagents to streamline the synthetic process. A key objective is the design of pathways that are not only high-yielding but also adhere to the principles of green chemistry, minimizing the use of hazardous substances.
One promising approach involves the use of retrosynthesis models combined with prioritization scoring algorithms. researchgate.net This strategy can identify novel and promising synthetic routes by analyzing structural changes and reaction mechanisms. researchgate.net Such computational tools can significantly reduce the experimental effort required to discover efficient synthetic pathways. researchgate.net
Exploration of Advanced Catalytic Systems
Catalysis plays a crucial role in the synthesis of complex organic molecules like this compound. Future research will focus on the discovery and optimization of advanced catalytic systems to improve reaction selectivity and efficiency. This includes both homogeneous and heterogeneous catalysts that can operate under milder conditions, reducing energy consumption and environmental impact.
The development of cutting-edge catalyst chemistry is essential for producing a wide variety of chemicals efficiently. basf.com Research into novel catalyst materials and technologies will be central to advancing the synthesis of dibenzofuran-based compounds. basf.com
Refinement of Theoretical Models for Predictive Chemistry
Computational chemistry and theoretical models are becoming increasingly important in chemical research. For this compound, the refinement of these models can help predict its chemical properties, reactivity, and potential applications. By accurately modeling the electronic structure and behavior of the molecule, researchers can guide experimental work and accelerate the discovery of new derivatives with desired functionalities.
The field of predictive chemistry leverages machine learning to develop models that can describe how molecules interact and react. rsc.org These models have the potential to significantly speed up the development and discovery of new organic reactions. rsc.org Large language models are also being explored for their ability to solve a variety of tasks in chemistry and materials science, often with performance comparable to or even exceeding traditional machine learning techniques, especially in situations with limited data. chemrxiv.org
Interdisciplinary Research Opportunities in Materials Science
The unique structure of the dibenzofuran (B1670420) core makes this compound a valuable building block for new materials. Interdisciplinary research at the intersection of chemistry and materials science is expected to uncover novel applications for this compound. mit.edumdpi.com This includes the development of polymers, organic electronics, and other advanced materials with tailored optical, electronic, and thermal properties.
Integration of Artificial Intelligence and Machine Learning in Research
Advanced Analytical Methodologies for Complex Systems
As research into this compound and its applications becomes more complex, the need for advanced analytical techniques will grow. unsw.edu.augriffith.edu.au This includes methods for the precise characterization of new derivatives and materials, as well as techniques for studying their behavior in complex biological or material systems. utas.edu.au
Advanced analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for the identification and quantification of individual chemical compounds in complex mixtures. nih.gov These techniques provide the sensitivity and specificity required to analyze intricate systems and are crucial for both academic and industrial research. utas.edu.aunih.gov
Q & A
Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
